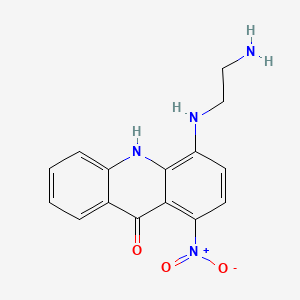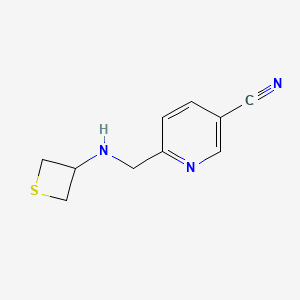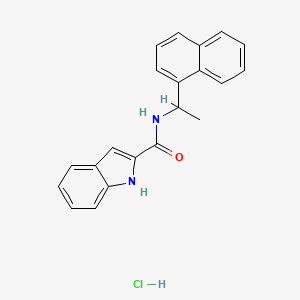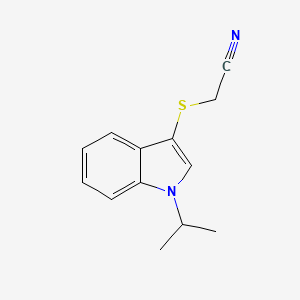
9(10H)-Acridinone, 4-((2-aminoethyl)amino)-1-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9(10H)-Acridinone, 4-((2-aminoethyl)amino)-1-nitro-: is a complex organic compound that belongs to the acridinone family Acridinones are known for their diverse biological activities and are often used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9(10H)-Acridinone, 4-((2-aminoethyl)amino)-1-nitro- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of acridinone followed by the introduction of the aminoethylamino group through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
化学反応の分析
Types of Reactions
Oxidation: The nitro group in 9(10H)-Acridinone, 4-((2-aminoethyl)amino)-1-nitro- can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced to form various amine derivatives, which may have different biological activities.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Amino Derivatives: Formed through the reduction of the nitro group.
Substituted Acridinones: Formed through nucleophilic substitution reactions involving the aminoethylamino group.
科学的研究の応用
Chemistry
In chemistry, 9(10H)-Acridinone, 4-((2-aminoethyl)amino)-1-nitro- is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with DNA and proteins makes it a valuable tool for understanding cellular processes and developing new therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their potential to treat various diseases, including cancer and bacterial infections. The nitro and amino groups play a crucial role in the compound’s biological activity and therapeutic potential.
Industry
In the industrial sector, 9(10H)-Acridinone, 4-((2-aminoethyl)amino)-1-nitro- is used in the development of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
作用機序
The mechanism of action of 9(10H)-Acridinone, 4-((2-aminoethyl)amino)-1-nitro- involves its interaction with cellular components such as DNA and proteins. The nitro group can undergo reduction to form reactive intermediates that can damage cellular structures. The aminoethylamino group allows the compound to bind to specific molecular targets, disrupting normal cellular functions and leading to cell death.
類似化合物との比較
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye.
Proflavine: Another acridine derivative with antimicrobial properties.
Acriflavine: Used as an antiseptic and in cancer research.
Uniqueness
9(10H)-Acridinone, 4-((2-aminoethyl)amino)-1-nitro- is unique due to the presence of both a nitro group and an aminoethylamino substituent. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications.
特性
CAS番号 |
128071-39-6 |
|---|---|
分子式 |
C15H14N4O3 |
分子量 |
298.30 g/mol |
IUPAC名 |
4-(2-aminoethylamino)-1-nitro-10H-acridin-9-one |
InChI |
InChI=1S/C15H14N4O3/c16-7-8-17-11-5-6-12(19(21)22)13-14(11)18-10-4-2-1-3-9(10)15(13)20/h1-6,17H,7-8,16H2,(H,18,20) |
InChIキー |
GKIRIKIDXIXOKE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3N2)NCCN)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(3,4-Dimethoxyphenyl)methyl]-1-(pyridin-2-yl)imidazo[1,5-a]pyridine](/img/structure/B12941386.png)

![6-[2-(Morpholin-4-yl)ethyl]-9-(oxan-2-yl)-9H-purine](/img/structure/B12941396.png)
![tert-Butyl (2R,3S,3aR,6S,7aS)-3-((tert-butyldiphenylsilyl)oxy)octahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12941411.png)
![(S)-4-(2-(4-Chloro-2-fluorophenyl)-2-methylbenzo[d][1,3]dioxol-4-yl)piperidine](/img/structure/B12941423.png)



![2-Bromo-1-(2-{[2-(pyridin-4-yl)ethyl]amino}-1H-imidazol-5-yl)ethan-1-one](/img/structure/B12941434.png)
![6-Chloro-7-{[2-(chloromethyl)phenyl]methyl}-7H-purin-2-amine](/img/structure/B12941440.png)




